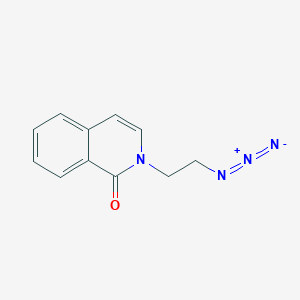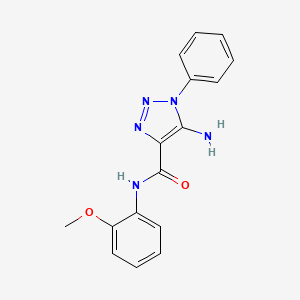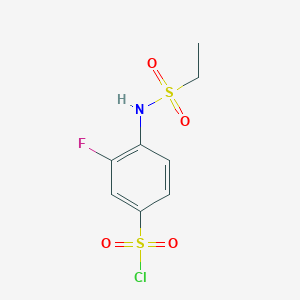
2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is complex, involving several rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specifically mentioned in the literature .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their application in molecular docking and in vitro screenings. These compounds, including derivatives related to 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, were evaluated for antimicrobial and antioxidant activity. Their molecular docking screenings towards GlcN-6-P synthase showed moderate to good binding energies, indicating potential for scientific research in drug discovery (Flefel et al., 2018).
Heterocyclic Chemistry and Biological Evaluation
Al-Omran and El-Khair (2005) reported on the synthesis of various heterocyclic compounds incorporating N-methylphthalimide moiety, which includes structures related to this compound. These compounds were assessed for antimicrobial activities, with some demonstrating significant efficacy. This underscores the compound's utility in the development of new antimicrobial agents (Al-Omran & El-Khair, 2005).
Synthetic Methodologies and Chemical Reactions
A study by Masters et al. (2011) focused on the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive. This research provides insight into novel synthetic methodologies that could involve the manipulation of compounds similar to this compound, underscoring its relevance in synthetic organic chemistry (Masters et al., 2011).
Antitumor and Antiviral Applications
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This highlights the potential of this compound and its analogs in antiviral research, particularly against highly pathogenic avian influenza strains (Hebishy et al., 2020).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of cannabinoid receptor antagonists, demonstrating the compound's utility in neuroscience and pharmacology research. This study provides a framework for understanding how derivatives of this compound could interact with biological targets, offering insights into receptor-ligand interactions (Shim et al., 2002).
Propiedades
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-12(5-4-8-19-16)9-20-17(23)14-6-2-3-7-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIATPRMDXERQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2708129.png)

![N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)
![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)
![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)




